![molecular formula C12H15ClN2OS B5188255 2-(allylthio)-6-ethoxy-1H-benzimidazole hydrochloride](/img/structure/B5188255.png)
2-(allylthio)-6-ethoxy-1H-benzimidazole hydrochloride
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Overview
Description
2-(allylthio)-6-ethoxy-1H-benzimidazole hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a benzimidazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(allylthio)-6-ethoxy-1H-benzimidazole hydrochloride is not fully understood. However, studies have suggested that it may exert its therapeutic effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-(allylthio)-6-ethoxy-1H-benzimidazole hydrochloride has various biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(allylthio)-6-ethoxy-1H-benzimidazole hydrochloride in lab experiments is its potential therapeutic properties. It may be useful in the development of new drugs for the treatment of various diseases. However, one of the limitations is its potential toxicity. Further studies are needed to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 2-(allylthio)-6-ethoxy-1H-benzimidazole hydrochloride. One direction is the development of new drugs based on its chemical structure. Another direction is the study of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 2-(allylthio)-6-ethoxy-1H-benzimidazole hydrochloride has been achieved through various methods. One of the most commonly used methods is the reaction of 2-mercapto benzimidazole with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with allyl bromide to form 2-(allylthio)-6-ethoxy-1H-benzimidazole. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Scientific Research Applications
2-(allylthio)-6-ethoxy-1H-benzimidazole hydrochloride has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and cardiovascular diseases.
properties
IUPAC Name |
6-ethoxy-2-prop-2-enylsulfanyl-1H-benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS.ClH/c1-3-7-16-12-13-10-6-5-9(15-4-2)8-11(10)14-12;/h3,5-6,8H,1,4,7H2,2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSCRJFISMMSSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC=C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5915626 |
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